N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-16(14-6-4-3-5-7-14)13(2)20(19-12)11-10-18-17(21)15-8-9-15/h3-7,15H,8-11H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLWAEIVXZYPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CC2)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises two critical subunits:
- 3,5-Dimethyl-4-phenylpyrazole : A sterically hindered heterocycle with aromatic and hydrogen-bonding capabilities.
- Cyclopropanecarboxamide-ethyl linker : A conformationally restricted carboxamide group connected via an ethyl spacer.
Retrosynthetic disconnection suggests two primary intermediates (Fig. 1):
- 2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine
- Cyclopropanecarbonyl chloride
Synthesis of Key Intermediates
Preparation of 3,5-Dimethyl-4-phenyl-1H-pyrazole
Method A: Knorr-type Pyrazole Synthesis
- Reagents : Phenylacetone (1 eq), acetylacetone (1 eq), hydrazine hydrate (1.2 eq)
- Conditions : Reflux in ethanol (78°C, 12 hr) under nitrogen
- Workup : Cool to 0°C, filter crystalline product, wash with cold ethanol
- Yield : 68–72% (white crystals)
Method B: Microwave-assisted Cyclization
- Reagents : Same as Method A
- Conditions : 150 W microwave irradiation, 100°C, 30 min
- Advantage : 89% yield with reduced reaction time
Functionalization to 2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine
Step 1: N-Alkylation with 2-Chloroethylamine
- Molar Ratio : Pyrazole (1 eq), 2-chloroethylamine HCl (1.5 eq)
- Base : K₂CO₃ (3 eq) in anhydrous DMF
- Conditions : 80°C, 8 hr under argon
- Yield : 63% (after column chromatography, hexane/EtOAc 4:1)
Step 2: Amine Deprotection (if required)
- Reagent : 6M HCl in dioxane
- Conditions : RT, 2 hr
- Neutralization : 10% NaOH to pH 10–11
- Isolation : Extraction with DCM (3×), anhydrous Na₂SO₄ drying
Synthesis of Cyclopropanecarbonyl Chloride
Procedure :
- Reagents : Cyclopropanecarboxylic acid (1 eq), thionyl chloride (2.5 eq)
- Catalyst : DMF (1 drop)
- Conditions : Reflux (76°C), 3 hr
- Workup : Remove excess SOCl₂ under vacuum
- Purity : >95% by ¹H NMR (CDCl₃, δ 0.8–1.2 ppm cyclopropane protons)
Amide Bond Formation Strategies
Acyl Chloride Coupling
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Base | Triethylamine (3 eq) |
| Temperature | 0°C → RT over 2 hr |
| Reaction Time | 12 hr |
| Workup | Aqueous NaHCO₃ wash, DCM extraction |
| Chromatography | Silica gel (EtOAc/hexane 1:3) |
| Yield | 78% (pale yellow solid) |
Critical Notes :
- Slow addition of acyl chloride prevents exothermic side reactions
- Strict anhydrous conditions avoid hydrolysis to carboxylic acid
Carbodiimide-mediated Coupling (EDC/HOBt)
Procedure Comparison :
| Condition | EDCl/HOBt | Acyl Chloride |
|---|---|---|
| Yield | 65% | 78% |
| Byproducts | Urea derivatives | HCl gas |
| Scale Feasibility | >10 g | <5 g |
| Purification Difficulty | Moderate | Low |
Optimal Parameters :
- Molar Ratio : Amine (1 eq), cyclopropanecarboxylic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq)
- Solvent : DCM (0.1 M)
- Time : 24 hr at RT
Process Optimization and Troubleshooting
Common Side Reactions and Mitigation
N-Oversubstitution in Pyrazole Alkylation
- Cause : Excess 2-chloroethylamine
- Solution : Maintain 1:1.5 pyrazole:alkylating agent ratio
- Detection : LC-MS (m/z 230 → 273 for disubstituted product)
Cyclopropane Ring Opening
Amide Hydrolysis
- Rate Constants :
Condition k (hr⁻¹) t₁/₂ (hr) 1M HCl (RT) 0.15 4.6 1M NaOH (RT) 0.23 3.0 - Stabilization : Store at -20°C under nitrogen
- Rate Constants :
Green Chemistry Alternatives
Microwave-assisted One-pot Synthesis :
- Combine pyrazole, 2-bromoethylamine, and cyclopropanecarbonyl chloride
- Irradiate at 100°C (300 W, 20 min)
- Yield : 58% (needs optimization)
Solvent Screening Results :
| Solvent | Conversion (%) | E-factor |
|---|---|---|
| Ethyl acetate | 72 | 8.2 |
| 2-MeTHF | 68 | 6.1 |
| Cyclopentyl methyl ether | 75 | 5.3 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 7.45–7.32 (m, 5H, Ph), 4.21 (t, J=6.8 Hz, 2H, NCH₂), 3.51 (q, J=6.4 Hz, 2H, CH₂NH), 2.31 (s, 6H, 2×CH₃), 1.92–1.85 (m, 1H, cyclopropane CH), 0.98–0.86 (m, 4H, cyclopropane CH₂)
13C NMR (101 MHz, CDCl₃) :
δ 172.1 (C=O), 148.9, 139.2 (pyrazole C), 129.4–126.7 (Ph), 43.8 (NCH₂), 38.1 (CH₂NH), 14.2 (cyclopropane C), 12.5, 12.3 (2×CH₃)
HRMS (ESI+) :
Calculated for C₁₇H₂₁N₃O [M+H]⁺: 284.1758, Found: 284.1756
Purity Assessment
HPLC Conditions :
- Column: C18 (4.6×150 mm, 3.5 μm)
- Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)
- Flow: 1.0 mL/min
- Retention Time: 6.72 min
- Purity: 99.1% (254 nm)
Industrial-scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) | Contribution (%) |
|---|---|---|
| 3,5-Dimethyl-4-phenylpyrazole | 420 | 38.2 |
| Cyclopropanecarbonyl chloride | 580 | 52.7 |
| Solvents/Catalysts | 98 | 8.9 |
| Total | 1098 | 100 |
Optimization Levers :
- Bulk purchasing of pyrazole precursor (15% cost reduction at >10 kg)
- In-house acyl chloride synthesis (saves $210/kg)
Environmental Impact Metrics
| Parameter | EDCl Method | Acyl Chloride Method |
|---|---|---|
| PMI (Process Mass Intensity) | 32.1 | 18.4 |
| E-factor | 27.3 | 15.8 |
| Carbon Efficiency (%) | 41.2 | 63.5 |
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole/Pyrazoline Derivatives
describes N-substituted pyrazoline compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) and 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4). Key differences include:
- Core Structure : The target compound has a fully aromatic pyrazole ring, whereas pyrazolines (e.g., Compounds 1–4) are partially saturated (4,5-dihydro-1H-pyrazole), reducing planarity and altering electronic properties.
- Substituents : Fluorophenyl, bromophenyl, and chlorophenyl groups in ’s compounds contrast with the dimethyl-phenyl substitution in the target compound. Halogen substituents enhance electronegativity and may improve binding to hydrophobic enzyme pockets, while methyl groups increase steric bulk and lipophilicity.
- N-Substituents: The target compound’s cyclopropanecarboxamide group differs from carbaldehyde or propanone substituents in pyrazolines.
Table 1: Structural Comparison of Pyrazole Derivatives
Cyclopropanecarboxamide Analogs
lists agrochemicals with cyclopropanecarboxamide moieties, such as cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) and inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide). Comparisons include:
- Linker and Substituents : The target compound’s ethyl-pyrazole linker contrasts with cyprofuram’s tetrahydrofuran ring and chlorophenyl group. The furan oxygen in cyprofuram may participate in hydrogen bonding, while the pyrazole’s nitrogen could offer different interaction sites.
- Biological Relevance : Cyprofuram and inabenfide are fungicides and plant growth regulators, suggesting the target compound’s cyclopropanecarboxamide group may confer similar bioactivity. However, the pyrazole ring might enhance metabolic stability compared to furan or pyridine systems .
Hydrogen Bonding and Crystallography
highlights that hydrogen-bonding patterns, analyzed via graph-set theory, determine molecular aggregation. For example:
- Pyrazole N-atoms may act as hydrogen-bond acceptors, while the carboxamide NH serves as a donor. This contrasts with pyrazoline derivatives (), where aldehyde or ketone groups dominate hydrogen bonding.
- Such differences may lead to distinct crystal morphologies or solubility profiles, impacting formulation in agrochemical applications .
Q & A
Q. What are the critical steps and challenges in synthesizing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic/basic conditions.
- Step 2 : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate.
- Step 3 : Coupling the alkylated pyrazole with cyclopropanecarboxamide via nucleophilic acyl substitution.
Key Challenges : - Regioselectivity in pyrazole substitution (3,5-dimethyl vs. 4-phenyl positioning) .
- Purification of intermediates (e.g., column chromatography with gradients of ethyl acetate/hexane) to achieve >95% purity .
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like N-alkylation isomers .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- FT-IR : Verify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- NMR :
- ¹H NMR : Identify cyclopropane protons (δ 0.8–1.5 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and ethylenic protons (δ 3.5–4.5 ppm) .
- ¹³C NMR : Confirm cyclopropane carbons (δ 8–12 ppm) and amide carbonyl (δ ~170 ppm) .
- LCMS : Validate molecular weight ([M+H⁺] calculated for C₁₈H₂₂N₃O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
